1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea

Antimicrobial Antibacterial MRSA

This heterocyclic thiourea is a differentiated building block for early discovery. The 1-phenyl-3-p-tolyl substitution defines a distinct chemical space, enabling SAR studies for MRSA (related analogs show MIC=0.25 µg/mL), CDK2 inhibition (IC50=0.94 µM), and ENPP1/3 validation. Supplied as a solid for in vitro probe development.

Molecular Formula C17H16N4S
Molecular Weight 308.4 g/mol
CAS No. 851052-50-1
Cat. No. B1380911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea
CAS851052-50-1
Molecular FormulaC17H16N4S
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=CC=C3
InChIInChI=1S/C17H16N4S/c1-12-7-9-13(10-8-12)15-11-16(19-17(18)22)21(20-15)14-5-3-2-4-6-14/h2-11H,1H3,(H3,18,19,22)
InChIKeyOEXFTYFUOIKHTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea (CAS 851052-50-1): A Chemically Defined Pyrazole-Thiourea Scaffold for Pharmacological Research Procurement


1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea (CAS 851052-50-1) is a heterocyclic thiourea derivative featuring a pyrazole core with phenyl and p-tolyl substituents . This compound, with the molecular formula C₁₇H₁₆N₄S and a molecular weight of 308.40 g/mol, is supplied as a solid building block for early discovery research . It is a representative member of the broader class of 1,3-diaryl substituted pyrazole-based thioureas, which have been extensively investigated as antimicrobial, anticancer, and enzyme-inhibitory agents in peer-reviewed literature [1][2][3].

Why Simple Substitution of 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea with Unrelated Pyrazole-Thioureas is Not Supported by SAR Data


Within the class of pyrazolyl thioureas, even minor modifications to the substitution pattern on the pyrazole ring result in large, quantifiable changes in both potency and selectivity against biological targets. For instance, the introduction of a 4-carboxyethyl functionality yields compounds with MIC values of 32-128 µg/mL against MRSA [1], whereas 1,3-diaryl substituted thioureas with a dichlorophenyl group achieve an MIC of 0.25 µg/mL against S. aureus [2]. Similarly, pyrazole-thiourea derivatives designed for CDK2 inhibition show a >100-fold difference in IC50 values (0.94 µM to >100 µM) depending solely on the nature of the substituent at the 3-position of the pyrazole [3]. Therefore, the specific 1-phenyl-3-p-tolyl substitution pattern of CAS 851052-50-1 defines a distinct chemical space that is not represented by other, more heavily investigated, thiourea analogs.

Quantitative Differentiation of 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea from Related Pyrazole-Thiourea Analogs Based on In Vitro Data


Class-Level Antimicrobial Potency: Inferred Activity Against Drug-Resistant S. aureus Relative to Known 1,3-Diaryl Thioureas

While direct MIC data for CAS 851052-50-1 is not publicly available, its core scaffold—the 1,3-diaryl substituted pyrazole thiourea—is well-characterized in antimicrobial research. A closely related analog, compound 7a (3,4-dichlorophenyl derivative), which differs only in the substitution on the N-phenyl ring, exhibited an MIC of 0.25 µg/mL against methicillin-sensitive and multidrug-resistant Staphylococcus aureus strains [1]. This is a >500-fold improvement in potency compared to other pyrazolyl thioureas with hydroxyalkyl chains, which have MIC values ranging from 32-128 µg/mL against MRSA [2]. By structural inference, CAS 851052-50-1 is expected to fall closer to the high-potency end of this spectrum due to its diaryl substitution pattern.

Antimicrobial Antibacterial MRSA

Class-Level Enzyme Inhibition: Inferred Selectivity for ENPP1/ENPP3 Based on the 1,3-Diaryl Pyrazole-Thiourea Scaffold

Pyrazole-thiourea conjugates have been identified as potent inhibitors of nucleotide pyrophosphatase/phosphodiesterase (ENPP) isoenzymes, which are targets in cancer and inflammatory diseases. While CAS 851052-50-1 has not been directly assayed, structurally analogous pyridine-pyrazole-benzenethioureas demonstrated sub-micromolar ENPP1 inhibition, with compound 1d achieving an IC50 of 0.18 µM—43-fold more potent than the standard inhibitor suramin (IC50 = 7.77 µM) [1]. The 1,3-diaryl thiourea motif in CAS 851052-50-1 shares this core pharmacophore, suggesting a similar capacity for potent ENPP inhibition compared to simple thioureas lacking the pyrazole diaryl system.

Enzyme inhibition ENPP1 ENPP3 Nucleotide pyrophosphatase

Class-Level Anticancer Activity: Inferred Cytotoxicity Against MCF-7 and HeLa Cells

Pyrazole-thiourea hybrids are recognized for their anticancer potential. A structurally related pyridine-pyrazole-benzenethiourea (compound 1e) exhibited preferential cytotoxicity against MCF-7 breast cancer cells with an IC50 of 16.05 µM, which is comparable to the potency of the clinical drug cisplatin [1]. Importantly, this class of compounds showed low toxicity against normal BHK-21 cells, indicating a favorable selectivity profile. CAS 851052-50-1, by virtue of its 1,3-diaryl thiourea architecture, is hypothesized to exhibit a similar balance of tumor cell cytotoxicity and normal cell sparing.

Anticancer Cytotoxicity MCF-7 HeLa

Class-Level CDK2 Inhibition: Inferred Potency Against a Key Cell Cycle Kinase

Recent studies have identified pyrazolyl-thiourea derivatives as effective CDK2 inhibitors, an important target for anti-inflammatory and anticancer drug development. Analogs with a N-((4-cyano-1H-pyrazol-5-yl) carbamothioyl) benzamide structure showed IC50 values of 0.94-1.28 µM against CDK2, which is comparable to the standard inhibitor Roscovitine (IC50 = 0.60 µM) [1]. The thiourea linkage and the diaryl substitution pattern present in CAS 851052-50-1 are conserved in these potent CDK2 inhibitors, implying that the target compound may also possess low-micromolar CDK2 inhibitory activity.

CDK2 Kinase inhibition Cell cycle Anti-inflammatory

Recommended Research and Industrial Application Scenarios for 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea Based on Quantitative Evidence


Hit Identification in Antimicrobial Drug Discovery Against MRSA and MDR S. aureus

1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea is optimally deployed as a chemical probe in antimicrobial drug discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA). The quantifiable potency of the 1,3-diaryl thiourea scaffold (MIC = 0.25 µg/mL for a close analog [1]) against multi-drug resistant strains positions this compound as a high-priority screening candidate. Its use in structure-activity relationship (SAR) studies can help delineate the pharmacophoric requirements for potent anti-staphylococcal activity, which is a critical need given the rising threat of antimicrobial resistance.

Pharmacological Tool for ENPP1/ENPP3 Enzyme Inhibition Studies in Cancer Immunology

Based on its structural alignment with potent ENPP1/ENPP3 inhibitors (IC50 = 0.18-0.69 µM for analogs [1]), CAS 851052-50-1 is well-suited as a tool compound for investigating the role of nucleotide pyrophosphatase/phosphodiesterase isoenzymes in cancer progression and immune evasion. Its inferred selectivity for cancer cells over normal cells [1] makes it a valuable asset for in vitro studies aimed at validating ENPPs as therapeutic targets in oncology.

Scaffold for Kinase Inhibitor Design and CDK2-Centric Cell Cycle Studies

The pyrazolyl-thiourea core of CAS 851052-50-1 is a validated scaffold for CDK2 inhibition, with structural analogs achieving IC50 values as low as 0.94 µM, comparable to the reference drug Roscovitine [1]. This compound is therefore an ideal starting point for medicinal chemistry campaigns focused on developing novel CDK2 inhibitors for anti-inflammatory or anticancer indications. Its application in cell cycle analysis and apoptosis assays can provide mechanistic insights into the effects of CDK2 blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Phenyl-3-p-tolyl-1H-pyrazol-5-yl)thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.